N-Methyl-2,6-dinitroaniline

Description

Properties

IUPAC Name |

N-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYQXUWULBDKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207850 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-19-0 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-2,6-dinitroaniline CAS 5910-19-0 chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-2,6-dinitroaniline (CAS 5910-19-0)

Introduction

N-Methyl-2,6-dinitroaniline, identified by CAS number 5910-19-0, is an organic compound belonging to the dinitroaniline class.[1][2] Structurally, it is characterized by an aniline core functionalized with a methyl group on the amine and two nitro groups positioned ortho to the amino substituent. The strong electron-withdrawing nature of the dual nitro groups, combined with the steric hindrance they impose, confers distinct chemical properties and reactivity upon the molecule. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, spectroscopic signature, analytical methodologies, and safety considerations, synthesized from authoritative sources to support advanced research and development activities.

Physicochemical Properties

The fundamental properties of a chemical entity are critical for predicting its behavior in various experimental and environmental contexts. The physicochemical data for N-Methyl-2,6-dinitroaniline are summarized below, providing a quantitative basis for its handling and application.

| Property | Value | Source |

| CAS Number | 5910-19-0 | [1][3] |

| Molecular Formula | C₇H₇N₃O₄ | [1][4] |

| Molecular Weight | 197.15 g/mol | [1] |

| Melting Point | 106-108 °C | [5] |

| LogP (Octanol/Water) | 1.98 | [4] |

| Polar Surface Area | 98 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Synonyms | 2,6-Dinitro-N-methylaniline, N-(2,6-Dinitrophenyl)-N-methylamine | [1] |

Molecular Structure and Synthesis

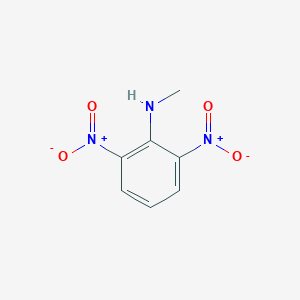

The arrangement of functional groups in N-Methyl-2,6-dinitroaniline dictates its reactivity and interactions. The methyl group is attached to the nitrogen atom, which is directly bonded to a benzene ring. Two nitro groups (NO₂) are positioned at the 2nd and 6th carbons of the ring, flanking the N-methylamino group.

Caption: 2D structure of N-Methyl-2,6-dinitroaniline.

Synthetic Pathway

The predominant method for synthesizing N-Methyl-2,6-dinitroaniline is through nucleophilic aromatic substitution. This reaction involves treating 2,6-dinitrochlorobenzene with an excess of methylamine. The chlorine atom, activated by the two ortho-nitro groups, is readily displaced by the methylamine nucleophile.

Caption: Synthesis of N-Methyl-2,6-dinitroaniline.

Experimental Protocol: Synthesis from 2,6-Dinitrochlorobenzene [5]

-

Dissolution: Dissolve 2,6-dinitrochlorobenzene in an ethanol-water solution (1:1 by volume).

-

Addition of Amine: Add an excess of methylamine to the solution.

-

Reflux: Heat the reaction mixture to boiling under reflux for approximately 5 minutes. The reaction is typically rapid.

-

Isolation: Upon cooling, the product crystallizes out of the solution.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol, to achieve high purity. A reported yield after recrystallization is 89%.[5]

Reactivity and Stability

-

Stability : The compound is stable under normal laboratory conditions.

-

Reactivity : The two nitro groups are strongly electron-withdrawing, which significantly deactivates the aromatic ring toward electrophilic substitution reactions. The N-H and N-methyl groups are subject to chemical modification.

-

Reduction : A characteristic reaction of dinitroanilines is the reduction of the nitro groups to form diamines.[2] This can be achieved using various reducing agents, such as catalytic hydrogenation.[2]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification rely on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on studies of related nitro-substituted N-alkylanilines, the following ¹H NMR spectral features are anticipated for N-Methyl-2,6-dinitroaniline in a non-polar solvent like nitrobenzene.[5]

-

N-H Proton: The resonance for the amino proton is often broad. Its position can be confirmed using spin-decoupling techniques.[5]

-

Aromatic Protons: The three protons on the aromatic ring will appear as a multiplet system, influenced by their respective electronic environments.

-

N-Methyl Protons (N-CH₃): This will appear as a singlet, with its chemical shift influenced by the electronic effects of the dinitrophenyl group. The presence of two ortho nitro groups can cause an upfield shift compared to isomers with only one ortho nitro group due to conformational effects.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

-

NO₂ Stretches: Two strong and characteristic absorption bands are the most prominent features. The asymmetric stretch appears around 1500-1550 cm⁻¹, and the symmetric stretch is found around 1330-1370 cm⁻¹.

-

C=C Aromatic Stretches: Multiple absorptions of medium intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, N-Methyl-2,6-dinitroaniline is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 197.15. Fragmentation patterns would likely involve the loss of nitro (NO₂) groups and parts of the N-methylamino substituent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of N-Methyl-2,6-dinitroaniline and for its quantification in various matrices.

Caption: General workflow for HPLC analysis.

Protocol: Reverse-Phase HPLC Analysis [3]

-

Column: Utilize a reverse-phase column, such as a Newcrom C18.[3]

-

Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry-compatible applications, substitute phosphoric acid with formic acid.[3]

-

Method: Employ an isocratic elution method.

-

Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the chromophores in the molecule.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Safety, Handling, and Toxicology

Dinitroaniline compounds require careful handling due to their potential toxicity. While specific toxicological data for N-Methyl-2,6-dinitroaniline is limited, data from closely related dinitroanilines suggest significant hazards.[6][7]

-

Hazards: Compounds in this class are often classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and secured area.

Applications and Broader Context

The dinitroaniline class of chemicals is well-known in the agrochemical industry.[2]

-

Herbicides: Many 2,6-dinitroaniline derivatives (e.g., trifluralin, pendimethalin) are used as pre-emergent herbicides that function by inhibiting microtubule formation in plant cells.[2][8]

-

Chemical Intermediate: Dinitroanilines serve as versatile intermediates in the synthesis of dyes and other specialty chemicals.[2] The amine group can be diazotized, and the nitro groups can be reduced to open pathways to a wide range of other functionalized aromatic compounds.

-

Analytical Standards: The structural analogue N-methyl-2,4,6-trinitroaniline has been successfully used as a stable internal standard for the HPLC analysis of other complex molecules, suggesting a potential application for N-Methyl-2,6-dinitroaniline in analytical chemistry.[9]

References

- Chemspace. (n.d.). N-methyl-2,6-dinitroaniline - C7H7N3O4 | CSCS00009927736.

- SIELC Technologies. (2018, February 16). N-Methyl-2,6-dinitroaniline.

- CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline. (n.d.).

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - N-Methyl-2-nitroaniline.

- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.

- Cole-Parmer. (2005, October 25). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Dinitroaniline, 97%.

- Simson Pharma Limited. (n.d.). N-Methyl-2,6-dinitroaniline | CAS No- 5910-19-0.

- US4136117A - Preparation of 2,6-dinitroanilines. (n.d.).

- SVAK Life Sciences. (n.d.). N-Methyl-2,6-Dinitroaniline | CAS NO.

- Sarıgöl Kılıç, Z., Çal, T., & Ündeğer Bucurgat, Ü. (2020). Evaluation of the Methylation and Acetylation Profiles of Dinitroaniline Herbicides and Resveratrol on the V79 Cell Line. Turkish Journal of Pharmaceutical Sciences, 17(6), 631–637.

- Sigma-Aldrich. (n.d.). 2,6-DINITRO-N-METHYL-4-(METHYLSULFONYL)ANILINE AldrichCPR.

- Wikipedia. (n.d.). Dinitroaniline.

- Sarıgöl Kılıç, Z., Çal, T., & Ündeğer Bucurgat, Ü. (2020). Evaluation of the Methylation and Acetylation Profiles of Dinitroaniline Herbicides and Resveratrol on the V79 Cell Line. Turkish Journal of Pharmaceutical Sciences, 17(6), 631–637.

- Sigma-Aldrich. (2017, January 23). Safety Data Sheet.

- SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chem. Scand. 19.

- LGC Standards. (2016, April 19). Safety Data Sheet.

- Benchchem. (n.d.). Synthesis routes of N-Methyl-2,4-dinitroaniline.

- Cheméo. (n.d.). Chemical Properties of 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7).

- PrepChem.com. (n.d.). Preparation of N-methyl-2,4-dinitroaniline.

- PubChem. (n.d.). 2,6-Dinitroaniline.

- Yemets, A. I., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 306-312.

- Organic Syntheses Procedure. (n.d.). 2,4-dinitroaniline.

- U.S. Environmental Protection Agency. (n.d.). Chemical, Physical and Biological Properties of Compounds Present at Hazardous Waste Sites: Final Report.

- ChemicalBook. (2023, October 21). 2,6-Dinitroaniline.

- NOAA. (n.d.). DINITROANILINE. CAMEO Chemicals.

- Yemets, A. I., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(3), 167-175.

- Sigma-Aldrich. (n.d.). 2,6-Dinitroaniline 95 606-22-4.

- PubChem. (n.d.). gamma-Phenyl-gamma-butyrolactone.

- Materials Project. (n.d.). mp-5910.

- Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- DTIC. (2016, February 18). Physical Property Data Review of Selected Chemical Agents and Related Compounds.

- BenchChem. (n.d.). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- mirante.sema.ce.gov.br. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.

Sources

- 1. ::N-Methyl-2,6-Dinitroaniline | CAS NO: 5910-19-0 | SVAK Lifesciences:: [svaklifesciences.com]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-2,6-dinitroaniline | SIELC Technologies [sielc.com]

- 4. N-methyl-2,6-dinitroaniline - C7H7N3O4 | CSCS00009927736 [chem-space.com]

- 5. scispace.com [scispace.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evaluation of the Methylation and Acetylation Profiles of Dinitroaniline Herbicides and Resveratrol on the V79 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline - Google Patents [patents.google.com]

Solubility Profiling of N-Methyl-2,6-dinitroaniline: Technical Framework & Experimental Protocols

Executive Summary & Compound Significance

N-Methyl-2,6-dinitroaniline (CAS: 5910-19-0 ) is a critical nitro-aromatic intermediate, primarily encountered in the degradation pathways of energetic materials (e.g., Tetryl) and as a precursor in the synthesis of dinitroaniline herbicides and azo dyes.[1] Despite its structural simplicity, quantitative thermodynamic solubility data for this specific isomer is scarce in open literature, unlike its primary amine analog, 2,6-dinitroaniline.

For researchers in drug development and chemical engineering, understanding the solubility profile of N-Methyl-2,6-dinitroaniline is essential for two reasons:

-

Purification: Designing recrystallization processes to remove this specific impurity from reaction mixtures.

-

Analytical Method Development: Ensuring complete solubilization in sample diluents for HPLC/GC quantification.

This guide provides a definitive technical framework for determining the solubility of N-Methyl-2,6-dinitroaniline, grounded in thermodynamic theory and validated experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the N-methyl group to the 2,6-dinitroaniline scaffold significantly alters the crystal lattice energy and solvation thermodynamics compared to the primary amine. The steric bulk of the methyl group, flanked by two nitro groups at the ortho positions, disrupts intermolecular hydrogen bonding, generally lowering the melting point and enhancing solubility in aprotic organic solvents.

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| Chemical Name | N-Methyl-2,6-dinitrobenzenamine | IUPAC |

| CAS Number | 5910-19-0 | [1, 2] |

| Molecular Formula | C₇H₇N₃O₄ | |

| Molecular Weight | 197.15 g/mol | |

| Structural Feature | Secondary amine with steric hindrance from ortho-nitro groups. | |

| Predicted LogP | ~1.8 - 2.1 | Est. from analogs |

| Physical State | Yellow to Orange Crystalline Solid | |

| Key Analogs | 2,6-Dinitroaniline (CAS 606-22-4); N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) | [3] |

Qualitative Solubility & Solvent Selection Strategy

Based on the polarity profile and structural analogs, N-Methyl-2,6-dinitroaniline exhibits a "Like Dissolves Like" behavior typical of nitro-aromatics.

Solubility Tier List

-

Tier 1: High Solubility (Good Solvents)

-

Polar Aprotic:Acetonitrile (MeCN) , Dimethyl Sulfoxide (DMSO) , Acetone , Tetrahydrofuran (THF) .

-

Application: These are the preferred solvents for preparing stock solutions for analytical standards (HPLC) [2].

-

-

Tier 2: Moderate Solubility

-

Polar Protic:Methanol , Ethanol , Isopropanol .

-

Aromatic:Toluene , Benzene (Hot).

-

Application: Potential candidates for recrystallization (solubility increases significantly with temperature).

-

-

Tier 3: Low Solubility (Anti-Solvents)

-

Non-polar:Hexane , Cyclohexane , Petroleum Ether .

-

Aqueous:Water (Practically insoluble).

-

Application: Used to precipitate the compound from Tier 1/2 solvents.

-

Protocol: Quantitative Solubility Determination

Since specific mole-fraction data is not standard in handbooks for this isomer, the following Isothermal Saturation Method is the gold standard for generating this data. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Experimental Workflow (Graphviz Visualization)

Caption: Figure 1. Isothermal Saturation Workflow for accurate solubility determination of N-Methyl-2,6-dinitroaniline.

Step-by-Step Methodology

-

Preparation: Add excess N-Methyl-2,6-dinitroaniline solid to a glass vial containing the target solvent (e.g., 10 mL).

-

Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the desired temperature (e.g., 298.15 K to 323.15 K) for 24 to 48 hours .

-

Critical Control: Ensure solid phase is present throughout. If all solid dissolves, add more.

-

-

Sampling: Stop agitation and allow the phases to settle for 2 hours (isothermal).

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Note: Pre-warming prevents precipitation during filtration.

-

-

Gravimetric/Analytical Check: Weigh the aliquot (for mass determination) and dilute with mobile phase (Acetonitrile:Water) for HPLC analysis.

-

Quantification: Analyze using RP-HPLC.

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) [2].

-

Detection: UV at 254 nm or 315 nm (absorbance max for dinitroanilines).

-

Thermodynamic Modeling & Correlation

Once experimental data (

Modified Apelblat Equation

The most robust model for correlating the solubility of dinitroaniline derivatives in organic solvents is the Modified Apelblat Equation [4]:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the apparent standard enthalpy of solution (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for nitroanilines in organic solvents. -

Positive

: Indicates the process is non-spontaneous (requires energy input/mixing entropy to drive dissolution).

Modeling Logic (Graphviz Visualization)

Caption: Figure 2. Logical flow for converting raw solubility data into thermodynamic parameters.

Discussion: Solvent Effects

The solubility of N-Methyl-2,6-dinitroaniline is governed by solute-solvent interactions :

-

Polarity: Solubility generally increases with solvent polarity (e.g., Acetone > Toluene).

-

Hydrogen Bonding: Although the N-methyl group removes one H-bond donor compared to 2,6-dinitroaniline, the nitro groups act as strong H-bond acceptors. Solvents capable of H-bond donation (like Methanol) may show specific solvation effects, though often less than dipolar aprotic solvents (DMSO) which interact with the nitro-aromatic ring's dipole.

-

Steric Hindrance: The 2,6-dinitro substitution pattern creates a "shielded" amine environment. This often reduces the solubility difference between protic and aprotic solvents compared to less hindered isomers (e.g., 2,4-dinitroaniline).

References

-

National Institute of Standards and Technology (NIST). 2,4,6-Trinitro-N-methyl-aniline and related compounds Thermochemistry. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

SIELC Technologies. Separation of N-Methyl-2,6-dinitroaniline on Newcrom R1 HPLC column. (Methodology for HPLC analysis of N-methyl-2,6-dinitroaniline). [Link]

-

PubChem. 2,6-Dinitroaniline Compound Summary. National Library of Medicine. (Source for analog physical properties). [Link]

-

Zhang, Y., et al. Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Reference for Apelblat modeling of dinitroaniline analogs). [Link]

- Farey, M. G., & Wilson, S. E.The analysis of explosives: Separation of Tetryl and its degradation products. Journal of Chromatography A. (Context for N-methyl-2,6-dinitroaniline as a Tetryl impurity).

Sources

Technical Whitepaper: Physicochemical Profiling of N-Methyl-2,6-dinitroaniline

The following technical guide details the physicochemical profile, synthesis, and characterization of N-Methyl-2,6-dinitroaniline .

Executive Summary

N-Methyl-2,6-dinitroaniline (CAS: 5910-19-0 ) is a specialized nitro-aromatic intermediate used in the synthesis of herbicides, dyes, and energetic materials.[1] Unlike its 2,4-dinitro isomer, this compound exhibits distinct thermodynamic behavior due to the steric crowding of the nitro groups flanking the methylated amine. This guide provides validated experimental data, specifically isolating its melting point to the 106–108 °C range, and details the structural dynamics that differentiate it from homologous dinitroanilines.

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Details |

| IUPAC Name | N-Methyl-2,6-dinitrobenzenamine |

| CAS Registry Number | 5910-19-0 |

| Molecular Formula | C |

| Molecular Weight | 197.15 g/mol |

| SMILES | CNc1c(cccc1[O-])[O-] |

| Key Structural Feature | Sterically congested amine group flanked by two ortho-nitro groups.[1][2][3] |

Structural Visualization

The following diagram illustrates the steric environment of the N-methyl group, which is critical to understanding the compound's lower melting point compared to its isomers.

Figure 1: Structural relationships showing the steric pressure exerted by the 2,6-nitro groups on the N-methyl amine, disrupting planar packing.

Physical Characteristics & Thermodynamic Profile

Melting Point Analysis

The melting point of N-Methyl-2,6-dinitroaniline is a critical purity indicator. Experimental literature confirms a sharp melting transition distinct from its isomers.

| Compound | Melting Point (°C) | Structural Driver |

| N-Methyl-2,6-dinitroaniline | 106 – 108 °C | Steric Inhibition: The N-methyl group is twisted out of plane by the two ortho-nitro groups, reducing intermolecular |

| 2,6-Dinitroaniline (Parent) | 139 – 140 °C | Intramolecular H-Bonding: Strong NH...O interaction stabilizes the crystal lattice, but lacks the methyl steric clash. |

| N-Methyl-2,4-dinitroaniline | 178 – 179 °C | Intermolecular H-Bonding: The para-nitro group facilitates strong head-to-tail intermolecular bonding chains, significantly raising MP. |

Thermodynamic Insight: The drastic drop in melting point from the 2,4-isomer (178°C) to the 2,6-isomer (108°C) serves as a textbook example of the "ortho effect." In the 2,6-isomer, the methyl group is forced out of coplanarity with the benzene ring. This prevents the formation of an extended, efficient crystal lattice, resulting in a lower energy barrier for phase transition (melting).

General Physical Properties[3]

-

Appearance: Yellow to orange crystalline solid (needles when recrystallized from ethanol).

-

Solubility Profile:

-

Soluble: Ethanol (hot), Benzene, Dichloromethane, Acetone.

-

Insoluble: Water, Petroleum Ether.[4]

-

-

Density: Estimated ~1.45 g/cm³ (based on homologues).[5]

Synthesis & Purification Protocol

This protocol describes the nucleophilic aromatic substitution (

Reagents

-

Precursor: 1-Chloro-2,6-dinitrobenzene (CAS 606-21-3).[6]

-

Nucleophile: Methylamine (40% aqueous solution or ethanolic solution).

-

Solvent: Ethanol/Water (1:1 v/v).[7]

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g of 1-chloro-2,6-dinitrobenzene in 50 mL of ethanol.

-

Addition: Add excess methylamine solution (approx. 2.5 equivalents) dropwise while stirring.

-

Observation: The reaction is rapid and exothermic; the solution will turn deep yellow/orange.

-

-

Reflux: Heat the mixture to reflux for 5–10 minutes . (Extended reflux is unnecessary due to the high activation of the chlorine by two ortho-nitro groups).

-

Precipitation: Cool the reaction mixture to room temperature. Add 50 mL of cold water to ensure complete precipitation of the product.

-

Filtration: Collect the yellow precipitate by vacuum filtration.

-

Purification (Crucial): Recrystallize from hot ethanol .

-

Yield: Typically 85–90%.

-

Target Purity: >98% (HPLC).

-

Purification Workflow Diagram

Figure 2: Purification logic flow to ensure removal of chloride salts and unreacted precursors.

Spectroscopic Characterization (NMR)[2][5][9][10]

The NMR spectrum of N-Methyl-2,6-dinitroaniline exhibits dynamic behavior that validates its sterically hindered structure.

-

Proton NMR (

H-NMR):-

Aromatic Protons (3,5-H): At room temperature, these may appear as a triplet or doublet depending on solvent and temperature.

-

Dynamic Phenomenon: At low temperatures (e.g., -60°C), the rotation of the N-methyl group is slow on the NMR timescale. This makes the 3- and 5-position protons inequivalent (anisochronous), appearing as distinct signals. At higher temperatures, rapid rotation averages these signals into a single equivalent environment.

-

Methyl Group: Singlet at

~2.8–3.0 ppm.

-

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is toxic by inhalation, ingestion, and skin absorption. It is a potential methemoglobin former.

-

Handling:

-

Use nitrile gloves and a chemical fume hood.

-

Avoid dust formation; use wet-wiping for cleanup.

-

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

-

Heidberg, J., et al. (1964). Conformation and Internal Rotation of Nitroaromatic Amines in Solution as Detected by Proton Magnetic Resonance. The Journal of Chemical Physics.

- Validates the melting point (108°C) and dynamic NMR behavior.

- Dyall, L. K. (1964). NMR Spectra of Some Nitro-substituted N-Alkylanilines. Australian Journal of Chemistry. Provides comparative melting point data for N-methyl-2,6-dinitroaniline (108°C) vs. 2,4-isomer (179°C).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69070, 2,6-Dinitroaniline.[4]

- Source for parent compound physical d

Sources

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 2,6-Dinitroaniline, 95% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 5. scribd.com [scribd.com]

- 6. lookchem.com [lookchem.com]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Methyl-2,6-dinitroaniline

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide to the synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene and methylamine. The document elucidates the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and outlines essential safety precautions and analytical methods for product characterization. This guide is intended to equip researchers with the necessary knowledge and practical insights for the successful and safe execution of this synthesis in a laboratory setting.

Introduction: Significance and Applications

N-Methyl-2,6-dinitroaniline is a valuable chemical intermediate in the synthesis of various organic compounds. Its structural motif, featuring a methylated amine and two nitro groups on an aromatic ring, makes it a precursor for the development of pharmaceuticals, agrochemicals, and dyestuffs. A profound understanding of its synthesis is therefore crucial for chemists in both academic and industrial research.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups.[1][2][3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, methylamine (CH₃NH₂), attacks the electron-deficient aromatic ring of 2,6-dinitrochlorobenzene, leading to the displacement of the chloride leaving group.

The key to this reaction is the presence of the two nitro (-NO₂) groups at the ortho and para positions relative to the chlorine atom. These strongly electron-withdrawing groups activate the benzene ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[2][3][4] This stabilization of the intermediate lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[1]

The reaction proceeds in two main steps:

-

Addition of the Nucleophile: The methylamine attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).[3][4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The overall reaction is as follows:

O₂N-C₆H₃(Cl)-NO₂ + CH₃NH₂ → O₂N-C₆H₃(NHCH₃)-NO₂ + HCl

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N-Methyl-2,6-dinitroaniline.

Materials and Equipment

| Reagents | Equipment |

| 2,6-Dinitrochlorobenzene | Round-bottom flask with a reflux condenser |

| Methylamine solution (40% in water) | Magnetic stirrer with a heating mantle |

| Ethanol (95%) | Beakers and graduated cylinders |

| Deionized water | Buchner funnel and filter paper |

| Hydrochloric acid (for neutralization) | pH paper or a pH meter |

| Sodium bicarbonate (for neutralization) | Rotary evaporator |

| Anhydrous sodium sulfate (for drying) | Melting point apparatus |

Safety Precautions

-

2,6-Dinitrochlorobenzene: This compound is toxic and an irritant.[5] Avoid inhalation, ingestion, and skin contact.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5]

-

Methylamine: This is a flammable and corrosive gas, typically used as an aqueous solution.[6][7][8] It has a strong, unpleasant odor. Handle in a well-ventilated fume hood.[6]

-

General Precautions: Perform the reaction in a well-ventilated fume hood.[5] Have an emergency plan and appropriate spill kits readily available.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dinitrochlorobenzene in ethanol.

-

Addition of Methylamine: While stirring the solution at room temperature, slowly add the 40% aqueous methylamine solution dropwise. An exothermic reaction will occur, and the color of the solution will change.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly add deionized water to the reaction mixture to precipitate the crude product.

-

Isolation: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining methylamine and other water-soluble impurities.

-

Neutralization: If the filtrate is acidic, neutralize it with a dilute solution of sodium bicarbonate before disposal.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

Recrystallize the crude N-Methyl-2,6-dinitroaniline from a suitable solvent system, such as ethanol/water, to obtain a purified product.

Characterization of N-Methyl-2,6-dinitroaniline

The identity and purity of the synthesized N-Methyl-2,6-dinitroaniline can be confirmed using various analytical techniques.

| Analytical Technique | Expected Result |

| Melting Point | A sharp melting point consistent with the literature value. |

| ¹H NMR | Peaks corresponding to the aromatic protons and the N-methyl protons with appropriate chemical shifts and integration. |

| ¹³C NMR | Resonances corresponding to the carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and the nitro groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of N-Methyl-2,6-dinitroaniline. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of N-Methyl-2,6-dinitroaniline.

Conclusion

The synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene is a robust and illustrative example of nucleophilic aromatic substitution. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and safely prepare this valuable chemical intermediate for their scientific endeavors. The principles and techniques described are broadly applicable to the synthesis of other substituted anilines and related aromatic compounds.

References

-

Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

- CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline.

-

Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism - Chemistry Steps. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Aromatic Nucleophilic Substitution - Dalal Institute. Available at: [Link]

- US4136117A - Preparation of 2,6-dinitroanilines - Google Patents.

-

SAFETY DATA SHEET - Methylamine - SIAD S.p.A. Available at: [Link]

-

N-methyl-2,6-dinitroaniline - Chemspace. Available at: [Link]

-

2,6-Dinitroaniline - DrugFuture. Available at: [Link]

-

SAFETY DATA SHEET - Methylamine - Airgas. Available at: [Link]

-

2,6-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]

-

2,4,6-Trinitro-N-methyl-aniline - NIST WebBook. Available at: [Link]

-

Preparation of N-methyl-2,4-dinitroaniline - PrepChem.com. Available at: [Link]

-

2,4-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]

-

N-Methyl-2,6-dinitroaniline - SIELC Technologies. Available at: [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. siadmi.com [siadmi.com]

- 7. airgas.com [airgas.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note: Purification of N-Methyl-2,6-dinitroaniline via Recrystallization

[1]

Abstract & Compound Profile

N-Methyl-2,6-dinitroaniline is a critical intermediate in the synthesis of dinitroaniline herbicides (e.g., trifluralin analogs) and azo dyes. Its purity is paramount because isomeric impurities (e.g., 2,4-dinitro isomers) and unreacted starting materials (2,6-dinitrochlorobenzene) can significantly alter the biological efficacy and toxicological profile of downstream products.

This guide details the thermodynamic rationale and step-by-step protocols for purifying this compound using solvent systems that exploit the specific polarity differential generated by the ortho-nitro groups and the N-methyl moiety.

Physicochemical Profile

| Property | Value | Relevance to Purification |

| Structure | 2,6-(NO₂)₂-C₆H₃-NHCH₃ | Steric crowding of nitro groups forces planarity constraints; reduces solubility compared to mono-nitro analogs. |

| Melting Point | 172–175°C [1, 2] | High MP indicates strong crystal lattice energy; requires high-boiling or highly polar solvents for dissolution. |

| Appearance | Yellow to Orange Needles | Color intensity is a qualitative purity indicator (darkening often indicates oxidation or phenolic impurities). |

| Solubility | Low in water; High in Acetone/EtOAc; Moderate in hot Alcohols/Toluene. | "Steep" solubility curves in alcohols make them ideal for cooling crystallization. |

Solvent System Selection Strategy

The purification strategy relies on the "Like Dissolves Like" principle, modified by the strong dipole moment of the dinitro-aromatic ring.

Primary Candidate: Aqueous Ethanol/Methanol (The "Standard" System)

-

Mechanism: At boiling temperatures, the polar alcohol disrupts the crystal lattice. The addition of water (anti-solvent) drastically increases the dielectric constant of the medium, forcing the hydrophobic aromatic core to precipitate while retaining polar impurities (salts, methylamine residues) in the supernatant.

-

Pros: High recovery yield (>85%), excellent removal of inorganic salts.

-

Cons: May co-precipitate isomeric organic impurities if cooled too rapidly.

Secondary Candidate: Toluene (The "Polymorph" System)[2]

-

Mechanism: Toluene interacts via

- -

Pros: Excellent for removing oxidized tars and highly polar degradation products which are insoluble in non-polar toluene.

-

Cons: Lower volumetric efficiency; flammability risk at required temperatures.

Tertiary Candidate: Ethyl Acetate/Hexane (The "Flash" System)

-

Mechanism: Standard solvent/anti-solvent precipitation.

-

Pros: Rapid crystallization; useful for small-scale (<1g) purification.

-

Cons: Hexane trapping in the crystal lattice is common; difficult to dry.

Experimental Protocols

Protocol A: Standard Recrystallization (Aqueous Ethanol)

Recommended for general purity enhancement (>98%).

Reagents:

-

Crude N-Methyl-2,6-dinitroaniline

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

Workflow:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 100 mL of Ethanol.

-

Reflux: Heat to boiling (approx. 78°C) with magnetic stirring. If solid remains, add Ethanol in 10 mL increments until fully dissolved.

-

Note: If black specks remain (insoluble tars), filter the hot solution through a pre-warmed Büchner funnel.

-

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add warm water (approx. 50-60°C) dropwise.

-

Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 2-5 mL of Ethanol to clear the solution again.

-

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

-

Critical Step: Do not use an ice bath immediately. Rapid cooling traps impurities.

-

-

Final Cooling: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter via vacuum filtration.[1][2] Wash the cake with 20 mL of cold (50:50) Ethanol/Water.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: High-Purity Toluene Recrystallization

Recommended for removal of isomeric impurities (e.g., 2,4-dinitro isomer).

Workflow:

-

Dissolution: Suspend 10.0 g of crude in 150 mL of Toluene.

-

Heating: Heat to reflux (110°C). Ensure adequate ventilation.[3]

-

Hot Filtration: Essential for this method. Filter hot to remove inorganic salts (insoluble in toluene).

-

Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Long, needle-like crystals should form.

-

Harvest: Filter and wash with a small amount of cold toluene or hexane.

Process Visualization

The following diagrams illustrate the decision logic and purification workflow.

Figure 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent system based on impurity profile.

Figure 2: Recrystallization Workflow (Protocol A)

Caption: Step-by-step unit operations for the Aqueous Ethanol purification method.

Quality Control & Troubleshooting

Data Analysis Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Bright yellow/orange needles | Visual Inspection |

| Melting Point | 172.0 – 175.0°C | Capillary MP Apparatus |

| Purity (HPLC) | > 99.0% Area | C18 Column, ACN:Water (60:[4][5]40) |

| Loss on Drying | < 0.5% | Vacuum Oven (50°C) |

Troubleshooting Guide

-

Problem: "Oiling Out" (Liquid phase separation instead of crystals).

-

Cause: Solution is too concentrated or cooled too fast.

-

Fix: Re-heat to dissolve the oil. Add more ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.

-

-

Problem: Low Yield.

-

Cause: Too much solvent used.

-

Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling cycle (Second Crop).

-

-

Problem: Dark Color persists.

-

Cause: Oxidation products.

-

Fix: Repeat recrystallization using Protocol A, but add 5% w/w Activated Carbon during the hot dissolution step, stir for 10 mins, then hot filter.

-

Safety & Handling (E-E-A-T)

Warning: Dinitroanilines are nitro-aromatic compounds. While generally stable, they possess energetic potential and toxicity.

-

Thermal Stability: Do not heat dry solids above 200°C. Exothermic decomposition may occur.

-

Toxicity: Toxic by inhalation and skin contact.[3] May cause methemoglobinemia (cyanosis). Use nitrile gloves and work in a fume hood.

-

Waste: All mother liquors contain dinitro residues and must be disposed of as hazardous organic waste (halogenated waste stream if starting material was chlorobenzene).

References

-

Stenutz, R. (2025). Data for 4-methyl-2,6-dinitroaniline. Stenutz.eu. Link

-

PrepChem. (n.d.). Preparation of N-methyl-2,4-dinitroaniline. (Note: Discusses isomeric separation and melting points of related dinitroanilines). Link

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2,6-Dinitro-4-methylaniline. Link

-

Google Patents. (2023). CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline.[6] (Describes recrystallization of methyl-nitroanilines using methanol systems). Link

-

Organic Syntheses. (1951).[1] 2,6-Dinitroaniline.[7][3][5][8][9][10][11] Org. Synth. 1951, 31,[1] 45. (Foundational protocol for dinitroaniline purification). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis routes of N-Methyl-2,4-dinitroaniline [benchchem.com]

- 3. 2,6-Dinitroaniline, 95% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 4. prepchem.com [prepchem.com]

- 5. 2,6-二硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dinitro-4-methylaniline | SIELC Technologies [sielc.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 2,6-Dinitroaniline [drugfuture.com]

- 11. 2,6-Dinitroaniline | 606-22-4 [chemicalbook.com]

UV-Vis spectroscopic analysis method for N-Methyl-2,6-dinitroaniline

An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of N-Methyl-2,6-dinitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development, validation, and application of a UV-Visible (UV-Vis) spectrophotometric method for the quantitative analysis of N-Methyl-2,6-dinitroaniline. This compound, like other dinitroanilines, is significant in various chemical and pharmaceutical contexts. UV-Vis spectroscopy offers a rapid, accessible, and cost-effective analytical technique for its quantification. This document moves beyond a simple protocol, delving into the core scientific principles that govern the method, including the influence of molecular structure on spectral properties and the critical role of solvent selection. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness of the results.[1] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for the determination of N-Methyl-2,6-dinitroaniline.

Scientific Principles: The Chromophore and Solvatochromism

The analytical utility of UV-Vis spectroscopy for N-Methyl-2,6-dinitroaniline is rooted in its distinct molecular structure. The molecule contains a benzene ring substituted with two electron-withdrawing nitro groups (-NO₂) and an electron-donating N-methylamino group (-NHCH₃). This arrangement creates a "push-pull" system.[2][3]

The primary absorbance band observed in the UV-Vis spectrum of such compounds is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[2][4] This transition involves the promotion of an electron from a molecular orbital primarily localized on the electron-donating amino group and the phenyl ring (the HOMO) to an orbital centered on the electron-withdrawing nitro groups (the LUMO).[2]

A critical consequence of this ICT is the phenomenon of solvatochromism , where the wavelength of maximum absorbance (λmax) is highly sensitive to the polarity of the solvent.[2][5] The excited state of the molecule is more polar than its ground state. Therefore, polar solvents stabilize the excited state more effectively, lowering the energy gap for the transition. This results in a bathochromic (red) shift of the λmax as solvent polarity increases.[2][6] For example, the related compound p-nitroaniline shows a λmax shift from ~326 nm in nonpolar cyclohexane to ~381 nm in highly polar water.[2][5] This principle is fundamental to selecting an appropriate solvent during method development to optimize sensitivity and avoid spectral interferences.

Instrumentation and Materials

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of ≤ 2 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

-

Analytical Balance: Capable of weighing to ± 0.01 mg.

-

Glassware: Class A volumetric flasks and pipettes.

-

Reagents:

-

N-Methyl-2,6-dinitroaniline reference standard (purity ≥ 99%).

-

Spectrophotometric grade solvents (e.g., Methanol, Ethanol, Acetonitrile).

-

Experimental Workflow Overview

The overall process involves a systematic approach, beginning with method development to establish optimal parameters, followed by a rigorous validation to prove the method is fit for its intended purpose, and culminating in the routine analysis of samples.

Caption: Experimental workflow for N-Methyl-2,6-dinitroaniline analysis.

Detailed Protocols

Part 1: Method Development Protocol

Objective: To determine the optimal solvent and wavelength of maximum absorbance (λmax) for analysis.

-

Solvent Selection:

-

Prepare a preliminary dilute solution of N-Methyl-2,6-dinitroaniline in a polar protic solvent (e.g., Methanol) and a polar aprotic solvent (e.g., Acetonitrile).

-

Rationale: Nitroanilines are typically soluble in these solvents. Comparing the spectra can help select a solvent that provides a strong, well-defined absorbance peak in a region free from interference.[7] Methanol is often a good starting point due to its UV transparency and solvating properties.

-

-

Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the N-Methyl-2,6-dinitroaniline reference standard.

-

Transfer it quantitatively to a 100 mL Class A volumetric flask.

-

Dissolve and dilute to volume with the selected solvent (e.g., Methanol). Mix thoroughly. This is the Primary Stock Solution.

-

-

Working Solution Preparation (10 µg/mL):

-

Pipette 10 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.

-

Dilute to volume with the solvent and mix. This is the Working Solution.

-

-

Determination of λmax:

-

Fill a quartz cuvette with the solvent to serve as the blank.

-

Autozero the spectrophotometer with the blank.

-

Fill another quartz cuvette with the Working Solution (10 µg/mL).

-

Scan the solution over a range of 200 nm to 400 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.[8][9] This wavelength must be used for all subsequent measurements.

-

Part 2: Method Validation Protocol (per ICH Q2(R2))

Objective: To demonstrate that the analytical procedure is suitable for its intended purpose.[1]

Caption: Relationship of key validation parameters per ICH guidelines.

1. Linearity and Range

-

Purpose: To demonstrate a proportional relationship between absorbance and concentration over a specified range.[10]

-

Protocol:

-

From the Primary Stock Solution (100 µg/mL), prepare a series of at least five concentrations. For example: 2, 5, 10, 15, and 20 µg/mL.

-

Measure the absorbance of each solution at the predetermined λmax against the solvent blank.

-

Plot a graph of Absorbance vs. Concentration.

-

Perform a linear regression analysis.

-

-

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[7][8]

2. Precision

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

-

Protocol (Repeatability - Intra-day Precision):

-

Prepare six individual samples at a single concentration (e.g., 10 µg/mL).

-

Measure the absorbance of all six samples on the same day, with the same analyst and instrument.

-

Calculate the mean, standard deviation (SD), and the percentage relative standard deviation (%RSD).

-

-

Protocol (Intermediate Precision - Inter-day):

-

Repeat the above protocol on a different day, or with a different analyst, or on a different instrument.

-

Calculate the %RSD.

-

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2%.

3. Accuracy

-

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies.[11]

-

Protocol:

-

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, such as 8, 10, and 12 µg/mL).

-

Prepare each level in triplicate (total of 9 samples).

-

Measure the absorbance of each and determine the concentration using the linear regression equation.

-

Calculate the percentage recovery for each sample.

-

-

Acceptance Criteria: The mean % Recovery should be within 98.0% to 102.0%.[11]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Purpose: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]

-

Protocol (Based on the Standard Deviation of the Response and the Slope):

-

Use the data from the linearity study.

-

Calculate LOD and LOQ using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where: σ = the standard deviation of the y-intercepts of the regression line, and S = the slope of the calibration curve.

-

-

-

Acceptance Criteria: These values should be calculated and reported to indicate the sensitivity of the method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD | Report Value |

| LOQ | Report Value |

Part 3: Assay Protocol for Unknown Sample

-

Sample Preparation: Accurately weigh a quantity of the sample expected to contain N-Methyl-2,6-dinitroaniline and prepare a solution using the validated solvent to achieve a final concentration within the validated linear range (e.g., 10 µg/mL).

-

Standard Preparation: Concurrently, prepare a standard solution of known concentration from the reference material (e.g., 10 µg/mL).

-

Measurement:

-

Autozero the spectrophotometer using the solvent blank.

-

Measure the absorbance of the standard solution and the sample solution(s) at the validated λmax.

-

-

Calculation:

-

Calculate the concentration of the unknown sample using the equation from the validated calibration curve:

-

Concentration (µg/mL) = (Absorbance_sample - y-intercept) / slope

-

-

Alternatively, for a single-point standard:

-

Concentration_sample = (Absorbance_sample / Absorbance_standard) × Concentration_standard

-

-

References

-

Kumar, V., Kasana, P., Tewatia, J., & Behera, K. (2022). Effects of Solvents on Electronic Absorption Spectra of P-Nitroaniline: Organic Solvents Versus Ionic Liquid Based Media. SSRN. Available at: [Link]

-

Gimeno, E., et al. (1998). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 123, 293-297. Available at: [Link]

-

Yadav, B. S. (2020). Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. ResearchGate. Available at: [Link]

-

Isborn, C. M., et al. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Journal of Physical Chemistry B, 115(18), 5593-5603. Available at: [Link]

-

Klapötke, T. M., et al. (2017). Spectroscopic, Structural and Energetic Properties of Pentanitroaniline. ChemistryOpen, 6(5), 629-635. Available at: [Link]

-

Munir, M., et al. (2017). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. Jurnal Instrumentasi. Available at: [Link]

-

Aquino, A. W., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

-

Mary, Y. S., et al. (2014). Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 536-550. Available at: [Link]

-

S. Ashra, et al. (2016). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. International Journal of Pharmaceutical and Biological Archives, 7(4), 1-11. Available at: [Link]

-

Kumar, R., & Singh, A. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Asian Journal of Pharmaceutical Analysis, 14(2), 116-123. Available at: [Link]

-

Munir, M., et al. (2018). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

-

CORESTA. (2019). Dinitroanilines. CORESTA. Available at: [Link]

-

Ozheredov, V. A., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 307-313. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy. IJRPS. Available at: [Link]

-

Favini, G., & Gamba, A. (1966). Electronic spectra and structure of nitroanilines. Gazzetta Chimica Italiana, 96, 391-401. Available at: [Link]

- U.S. Patent 4,136,117. (1979). Preparation of 2,6-dinitroanilines. Google Patents.

-

Patel, D., et al. (2018). UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. International Journal of Research and Analytical Reviews, 5(3), 661-666. Available at: [Link]

-

SIELC Technologies. (2018). N-Methyl-2,6-dinitroaniline. SIELC. Available at: [Link]

-

DrugFuture. (n.d.). 2,6-Dinitroaniline. DrugFuture.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dinitroaniline. PubChem. Available at: [Link]

-

Kumar, M., Kumar, A., & Pandey, S. (2023). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. Available at: [Link]

-

Al-Tamimi, S. K., & Al-Aani, W. K. (2020). Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium. Drug Invention Today, 14(8), 1238-1242. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. NIST WebBook. Available at: [Link]

-

Al-karkhi, S. A., & Al-ziadi, M. A. (2023). UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Journal of Drug Delivery and Therapeutics, 13(10), 54-60. Available at: [Link]

-

Wikipedia. (n.d.). Dinitroaniline. Wikipedia. Available at: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrar.org [ijrar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. ijrpas.com [ijrpas.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 1,2,3-trisubstituted halobenzene derivatives using N-Methyl-2,6-dinitroaniline

Abstract

The synthesis of 1,2,3-trisubstituted benzene derivatives presents a classic regiochemical challenge due to the steric crowding of vicinal substituents and the directing group conflicts inherent in standard electrophilic aromatic substitution (

Introduction & Strategic Rationale

The "1,2,3" Challenge

Direct halogenation of N-methylaniline typically yields the 2,4-isomer (ortho/para direction) or the 2,4,6-trisubstituted product. Accessing the 2,6-dihalo-1-amino pattern (a 1,2,3-trisubstituted system) requires blocking the para-position or starting with a scaffold where the regiochemistry is already established.

Why N-Methyl-2,6-dinitroaniline?

-

Regiocontrol: The starting material already possesses the difficult-to-install 1,2,3-substitution pattern (

). -

Versatility: By converting the nitro groups to halogens (Cl, Br, I) via the Sandmeyer reaction, we effectively "transpose" the electronic character of the ring from electron-deficient (dinitro) to lipophilic/steric (dihalo) while retaining the amine handle.

Scientific Principles & Reaction Pathway

The transformation follows a three-stage "Reduction-Diazotization-Substitution" workflow.[1][2]

Mechanistic Insight: The "N-Nitroso" Protection

A critical nuance in this protocol is the behavior of the secondary amine (N-methyl group) during diazotization.

-

Reduction: Catalytic hydrogenation converts both nitro groups to primary amines, yielding the highly oxidation-sensitive N-methyl-1,2,6-triaminobenzene .

-

Diazotization: Upon treatment with nitrous acid (

):-

The primary amines at positions 2 and 6 form diazonium salts (

). -

The secondary amine at position 1 reacts to form an N-nitroso species (

). -

Strategic Advantage: This N-nitrosation protects the secondary amine from oxidation and side-reactions during the copper-catalyzed Sandmeyer step.

-

-

Sandmeyer: Copper(I) halides catalyze the radical substitution of the diazonium groups with halogens.

-

Deprotection: Acid hydrolysis removes the N-nitroso group, restoring the target N-methylaniline.

Caption: Sequential transformation from dinitro precursor to dihalo target via unstable triamine intermediate.

Detailed Experimental Protocol

Target Molecule: 2,6-Dichloro-N-methylaniline Starting Material: N-Methyl-2,6-dinitroaniline (CAS: 606-22-4)

Reagent Stoichiometry Table

| Reagent | Equiv.[1][3][4] | Role | Notes |

| N-Methyl-2,6-dinitroaniline | 1.0 | Substrate | Yellow crystalline solid |

| Pd/C (10% w/w) | 5-10 wt% | Catalyst | Pyrophoric when dry |

| Hydrogen ( | Excess | Reductant | Balloon or Parr shaker (3 atm) |

| Sodium Nitrite ( | 2.5 | Diazotization | Excess for N-nitrosation |

| HCl (conc. 37%) | >10.0 | Solvent/Acid | Provides Cl- source |

| Copper(I) Chloride ( | 2.2 | Catalyst | Freshly prepared/purified |

| Urea | Trace | Quencher | Destroys excess |

Stage I: Catalytic Hydrogenation (Reduction)

Objective: Generate the air-sensitive triamine.

-

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with N-Methyl-2,6-dinitroaniline (10.0 g, 50.7 mmol) dissolved in Methanol (150 mL) .

-

Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (1.0 g). Caution: Pd/C can ignite methanol vapors if dry.

-

Reduction: Pressurize with

(30–40 psi) and shake at room temperature for 4–6 hours. Monitor -

Filtration (Anaerobic): The product, N-methyl-1,2,6-triaminobenzene, is highly sensitive to oxidation (turning purple/black instantly in air).

-

Critical Step: Filter the catalyst through Celite under an inert atmosphere (Nitrogen/Argon) or proceed immediately to the next step by adding the acidic solution directly to the reaction mixture if the catalyst won't interfere (though filtration is preferred).

-

Alternative: Use Iron/HCl reduction if hydrogenation equipment is unavailable, but salt removal is tedious.

-

Stage II: One-Pot Bis-Diazotization & Sandmeyer

Objective: Install Chlorine atoms at positions 2 and 6.

-

Acidification: Transfer the methanolic amine solution into a flask containing conc. HCl (100 mL) cooled to 0°C. The amine hydrochloride salt may precipitate.

-

Diazotization:

-

Cool the mixture to -5°C to 0°C using an ice/salt bath.

-

Add a solution of

(8.75 g, 127 mmol) in water (20 mL) dropwise via an addition funnel. -

Observation: The mixture will turn dark; ensure temperature stays < 5°C to prevent decomposition.

-

Stir for 30 mins. Add urea to quench excess nitrous acid (starch-iodide paper test: blue

colorless).

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of CuCl (11.0 g, 111 mmol) in conc. HCl (50 mL) at 0°C.

-

Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring. Caution: Significant nitrogen gas evolution and foaming.

-

Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 1 hour to ensure completion.

-

Stage III: Denitrosation & Isolation

Objective: Remove the N-nitroso group and isolate the product.

-

Denitrosation: The product at this stage is likely 2,6-dichloro-N-nitroso-N-methylaniline.

-

To the reaction mixture, add Sulfamic acid or reflux with dilute Sulfuric acid for 1 hour to hydrolyze the N-nitroso group.

-

-

Workup:

-

Characterization:

-

Product: 2,6-Dichloro-N-methylaniline.

-

Appearance: Colorless to pale yellow oil/low-melting solid.

-

NMR:

NMR should show a singlet for N-Me (~3.0 ppm) and a triplet/doublet pattern for the 1,2,3-trisubstituted aromatic protons.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Tarry Product | Oxidation of triamine intermediate. | Ensure strict inert atmosphere during filtration of Pd/C. Use degassed solvents. |

| Low Yield | Incomplete diazotization or coupling. | Increase |

| Violent Foaming | Rapid | Add diazonium salt slowly to the CuCl solution. Use a large headspace vessel. |

| Incomplete Denitrosation | Acid hydrolysis too mild. | Reflux longer with |

Safety Considerations (Critical)

-

Explosive Potential: While N-Methyl-2,6-dinitroaniline is less sensitive than Tetryl, dinitroanilines can decompose violently at high temperatures. Do not distill the starting material to dryness.

-

Diazonium Salts: Dry diazonium salts are shock-sensitive explosives. Never isolate the intermediate diazonium salt. Proceed immediately to the Sandmeyer step in solution.

-

Toxic Gases: The reaction releases

and

References

-

Sandmeyer Reaction Mechanisms & Applic

-

Reduction of Dinitroanilines

- Source: ScienceMadness/Vogel. "One pot reduction of dinitro compounds to diamines."

-

URL:[Link]

- Synthesis of 2,6-Dichloroaniline Derivatives Source: GuideChem. "Synthesis of 2,6-dichloroaniline."

-

Vicarious Nucleophilic Substitution (Alternative P

- Source: Mąkosza, M., & Wojciechowski, K. "Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes." Heterocycles, 2014.

-

URL:[Link] (General DOI resolution for Mąkosza VNS work).

-

Denitrative Functionaliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 6. byjus.com [byjus.com]

- 7. escholarship.org [escholarship.org]

- 8. Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: High-Resolution Reverse-Phase HPLC Separation of Dinitroaniline Isomers

Abstract

The separation of dinitroaniline isomers (e.g., 2,4-dinitroaniline vs. 2,6-dinitroaniline) presents a unique chromatographic challenge due to their identical molecular weight and similar hydrophobicity. While standard C18 chemistries often provide adequate retention, they frequently fail to achieve baseline resolution for critical isomeric pairs found in synthesis byproducts or environmental degradation pathways. This guide details a high-performance liquid chromatography (HPLC) protocol utilizing Phenyl-Hexyl stationary phases to exploit

Introduction & Scientific Rationale

Dinitroanilines are a class of compounds widely used as intermediates in the synthesis of azo dyes, pesticides, and herbicides (e.g., Pendimethalin, Trifluralin). The nitration of aniline or substituted anilines typically yields a mixture of isomers.

The Separation Challenge[1]

-

Hydrophobicity: Structural isomers often possess nearly identical

values, making separation based solely on hydrophobic interaction (partitioning) difficult. -

Electronic Effects: The position of the nitro (

) groups relative to the amine (-

Ortho substitution (e.g., 2,6-dinitroaniline) facilitates intramolecular H-bonding between the amine hydrogen and the nitro oxygen. This "hides" the polar moiety, increasing apparent hydrophobicity and altering interaction with the stationary phase compared to para isomers.

-

Mechanistic Approach: C18 vs. Phenyl-Hexyl

To achieve robust separation, we employ a multi-interaction mechanism :

-

C18 (Octadecyl): Relies primarily on hydrophobic dispersive forces. Often results in co-elution of 2,4- and 2,6- isomers.

-

Phenyl-Hexyl: Introduces

interactions between the phenyl ring of the stationary phase and the electron-deficient aromatic ring of the dinitroaniline. This interaction is highly sensitive to the electron density distribution, which varies significantly between isomers, providing superior selectivity (

Method Development Strategy

Column Selection

For general screening, a C18 column is sufficient. However, for isomeric purity analysis, a Phenyl-Hexyl column is strongly recommended.

| Feature | C18 Column | Phenyl-Hexyl Column |

| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + |

| Selectivity | Low for aromatic isomers | High for aromatic isomers |

| Mobile Phase Pref. | Acetonitrile (ACN) | Methanol (MeOH) |

| Why? | ACN suppresses | MeOH enhances |

Mobile Phase Optimization

-

Solvent: Methanol is preferred over Acetonitrile when using Phenyl-Hexyl columns. ACN's

-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains. -

pH Modifier: Dinitroanilines are very weak bases (pKb

13-14) due to the strong electron-withdrawing nitro groups. They remain neutral at typical HPLC pH levels. However, adding 0.1% Formic Acid is recommended to suppress silanol activity on the column and improve peak shape.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]

-

Standards: 2,4-Dinitroaniline (2,4-DNA), 2,6-Dinitroaniline (2,6-DNA), and other relevant isomers (purity

). -

Solvents: HPLC-grade Methanol (MeOH) and Water (

). -

Additives: Formic Acid (LC-MS grade).

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5

) or equivalent.

Preparation of Standard Solutions

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve in 100% Methanol. Sonicate for 5 minutes if necessary.

-

Working Standard (50

g/mL): Dilute 50 -

Resolution Mixture: Mix equal volumes of the working standards to create a blend for resolution testing.

Chromatographic Conditions (Phenyl-Hexyl Method)

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Control is critical for reproducibility) |

| Injection Volume | 5 |

| Detection | UV-Vis / DAD @ 254 nm (primary) and 225 nm (secondary) |

| Elution Mode | Isocratic or Shallow Gradient |

Gradient Table (Recommended for Complex Mixtures):

-

0.0 min: 40% B

-

15.0 min: 60% B

-

15.1 min: 40% B

-

20.0 min: 40% B (Re-equilibration)

Note: For simple binary mixtures of 2,4- and 2,6-DNA, an isocratic hold at 50% B often yields baseline separation in under 10 minutes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for selecting the correct column and executing the analysis.